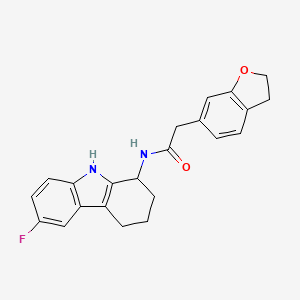![molecular formula C23H24N4OS B10997495 N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide](/img/structure/B10997495.png)
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of benzimidazoles , which are organic compounds containing a benzene ring fused to an imidazole ring. Benzimidazoles exhibit diverse biological activities and are of interest in drug discovery and medicinal chemistry.
Preparation Methods
Synthetic Routes:: The synthetic routes for N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide are not extensively documented. scaffold hopping strategies have been employed to design related compounds. For example, the pyrazole-benzoic scaffold has been modified to create derivatives of interest .
Chemical Reactions Analysis
Reactivity:: N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation reactions involving the thiophene ring.
Reduction: Reduction reactions affecting functional groups.
Substitution: Substitution reactions at various positions.
Common Reagents and Conditions:: Specific reagents and conditions for these reactions remain elusive due to limited data. Researchers would need to explore suitable reagents and optimize reaction conditions.
Major Products:: The major products formed during these reactions would depend on the specific reaction type and conditions. Further experimental studies are required to elucidate these products.
Scientific Research Applications
Chemistry: As a building block for designing novel compounds.
Biology: Investigating its interactions with biological targets.
Medicine: Exploring its pharmacological properties.
Industry: Developing functional materials.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains unclear. it may interact with molecular targets such as Aurora kinase A and Cyclin-dependent kinase 2 . These kinases play essential roles in cell cycle regulation and cell division.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited information, researchers can explore related benzimidazole derivatives. Notable compounds include those with similar scaffolds or functional groups, emphasizing the uniqueness of N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethyl-1H-pyrrol-2-yl]thiophene-2-carboxamide.
Properties
Molecular Formula |
C23H24N4OS |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C23H24N4OS/c1-14-15(2)27(16-8-3-4-9-16)22(26-23(28)19-12-7-13-29-19)20(14)21-24-17-10-5-6-11-18(17)25-21/h5-7,10-13,16H,3-4,8-9H2,1-2H3,(H,24,25)(H,26,28) |
InChI Key |
MHXFFXPCJDXOGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=CS4)C5CCCC5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1-methyl-1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10997427.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]acetamide](/img/structure/B10997435.png)
![N-(3-chloro-4-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-leucinamide](/img/structure/B10997440.png)
![dimethyl N-({4-[2-(trifluoromethoxy)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl}carbonyl)-L-aspartate](/img/structure/B10997443.png)

![N-(3-methoxyphenyl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10997454.png)
![6-cyclopropyl-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10997460.png)
![2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10997465.png)
![ethyl 2-[({[1-(propan-2-yl)-1H-indol-4-yl]oxy}acetyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10997472.png)
![3-{[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]amino}-N-(2-methylpropyl)benzamide](/img/structure/B10997478.png)
![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(3,4-dimethoxyphenyl)propan-1-one](/img/structure/B10997493.png)
![2-[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]acetamide](/img/structure/B10997511.png)
![6-fluoro-4-hydroxy-N-[2-(1H-pyrrol-1-yl)ethyl]quinoline-3-carboxamide](/img/structure/B10997518.png)
![1-(6-chloropyridazin-3-yl)-N-[3-(4H-1,2,4-triazol-3-yl)phenyl]piperidine-3-carboxamide](/img/structure/B10997519.png)
